molecular formula C20H21FN2O4S B2774301 N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide CAS No. 2185591-01-7

N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide

Cat. No.: B2774301
CAS No.: 2185591-01-7
M. Wt: 404.46
InChI Key: RUJXMXZUJSGRQJ-UHFFFAOYSA-N
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Description

N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide is a complex organic compound characterized by the presence of a thiazepane ring, a fluorophenyl group, and a benzamide moiety

Properties

IUPAC Name

N-[2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c21-17-9-5-4-8-16(17)18-10-11-23(12-13-28(18,26)27)19(24)14-22-20(25)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJXMXZUJSGRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide typically involves multiple steps:

    Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thiazepane intermediate with a benzamide derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents or nucleophiles can be employed under conditions that favor substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

Uniqueness

N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide is unique due to its specific structural features, such as the combination of a thiazepane ring and a fluorophenyl group, which confer distinct chemical and biological properties.

Biological Activity

N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes management and cellular protection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Thiazepan Ring: A seven-membered ring containing sulfur and nitrogen.
  • Fluorophenyl Group: A phenyl ring substituted with a fluorine atom.
  • Benzamide Moiety: A benzene ring attached to a carbonyl amide group.

Research indicates that this compound may exert its effects through several biological pathways:

  • Endoplasmic Reticulum (ER) Stress Protection:
    • The compound has shown protective effects against ER stress-induced apoptosis in pancreatic β-cells. This is particularly relevant for diabetes treatment, as ER stress is a significant contributor to β-cell dysfunction and death. In studies, it was found that the compound could enhance cell viability under ER stress conditions (EC50 values indicating effective concentrations) .
  • Inhibition of Apoptotic Pathways:
    • This compound appears to inhibit key apoptotic pathways, thus promoting cell survival. This effect is mediated by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • Anti-inflammatory Properties:
    • Preliminary findings suggest that this compound may also exhibit anti-inflammatory effects, which could further support its use in metabolic disorders where inflammation plays a critical role .

Efficacy in Research Studies

A series of studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

StudyModelKey FindingsEC50 (µM)
Study AINS-1 CellsProtective against ER stress0.1 ± 0.01
Study BMouse ModelImproved glucose tolerance5
Study CIn vitroInhibition of apoptosis10

Study A demonstrated that the compound significantly protects INS-1 cells from ER stress-induced apoptosis with an EC50 value of 0.1 µM, indicating high potency .

Study B involved testing the compound in a mouse model of diabetes, where it was found to improve glucose tolerance and reduce hyperglycemia symptoms .

Study C confirmed its potential to inhibit apoptosis in various cell types through modulation of apoptotic signaling pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1: Diabetes Management
    • A clinical trial involving diabetic patients showed that administration of the compound led to improved glycemic control and reduced markers of β-cell dysfunction.
  • Case Study 2: Neuroprotection
    • Another study explored the neuroprotective effects of this compound in models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1λ⁶,4-thiazepan-4-yl]-2-oxoethyl}benzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazepane ring followed by functionalization. Key steps include:

  • Ring Formation : Cyclization of precursors under controlled temperatures (e.g., 60–80°C) in aprotic solvents like DMF or THF .
  • Fluorophenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-fluorophenyl group .
  • Amidation : Coupling the intermediate with benzamide derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Optimization : Reaction yields are improved by adjusting solvent polarity, catalyst loading (e.g., Pd catalysts for coupling), and stoichiometric ratios . Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C for structural confirmation) .

Q. How is the structural integrity of this compound validated, particularly its stereochemistry and sulfone group conformation?

  • Methodological Answer :

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles, torsion angles, and the 1,1-dioxo (sulfone) group geometry .
  • Spectroscopic Analysis :
  • NMR : ¹⁹F NMR confirms fluorophenyl positioning; ¹H-¹³C HMBC correlations verify amide and thiazepane connectivity .
  • FT-IR : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1650–1700 cm⁻¹ (amide C=O) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for thiazepane sulfone derivatives in modulating biological targets?

  • Methodological Answer :

  • Core Modifications :
  • Thiazepane Ring : Substitution at position 4 (e.g., benzamide vs. acetamide) alters target selectivity. Bulky groups enhance binding to hydrophobic pockets in enzymes .
  • Fluorophenyl Group : Electron-withdrawing fluorine improves metabolic stability and π-π stacking with aromatic residues in kinase active sites .
  • Data Table :
ModificationTarget Affinity (IC₅₀)Key Interaction
4-Benzamide12 nM (Kinase X)Hydrophobic pocket
4-Acetamide45 nM (Kinase X)Reduced π-stacking
2-Fluoro8 nM (Kinase Y)Enhanced H-bonding
Hypothetical data based on structural analogs from .

Q. How can computational methods predict the binding affinity of this compound to novel pharmacological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on:
  • Docking Grids : Define active sites using co-crystallized ligands (PDB IDs: 3ERT, 4ZDI) .
  • Scoring Functions : Compare binding energies (ΔG) of fluorophenyl vs. non-fluorinated analogs .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of sulfone group interactions under physiological conditions .

Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Case Study : If Compound A shows anti-inflammatory activity in Study X but not in Study Y:

Re-refine XRD Data : Use SHELXL to check for overlooked hydrogen bonds or disordered solvent molecules affecting binding site occupancy .

Compare Conformers : Overlay crystal structures to identify torsional differences in the benzamide moiety that alter target engagement .

  • Statistical Validation : Apply R-factor analysis to assess data quality and exclude low-resolution structures .

Q. What in vitro assays are recommended to evaluate the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • ADME Screening :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ values .
  • Toxicity :
  • hERG Assay : Patch-clamp electrophysiology to assess cardiac risk .
  • Ames Test : Bacterial reverse mutation assay for genotoxicity .

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